5-O-DMT-2-O-TBDMS-N-Ac-cytidine
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Overview
Description
5’-O-DMT-2’-O-TBDMS-Ac-rC is a modified nucleoside used in the synthesis of DNA and RNA. It is characterized by the presence of dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) protecting groups, which are essential for its stability and functionality during nucleic acid synthesis .
Mechanism of Action
Target of Action
The primary target of 5’-O-DMT-2’-O-TBDMS-Ac-rC is the DNA or RNA synthesis process . As a modified nucleoside, it can be used in the synthesis of DNA or RNA . It exhibits remarkable inhibitory capabilities on DNA replication .
Mode of Action
5’-O-DMT-2’-O-TBDMS-Ac-rC interacts with its targets by integrating into the DNA or RNA synthesis process . It acts as a nucleoside analogue, which means it can mimic the structure of natural nucleosides and incorporate into the growing DNA or RNA chain during replication or transcription . This incorporation can lead to termination of the chain growth or cause misreading during replication .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA and RNA synthesis . By integrating into these pathways, it can disrupt the normal process of DNA replication or RNA transcription, leading to inhibition of these processes . The downstream effects of this disruption can include halted cell growth and division, which is particularly relevant in the context of cancer cells .
Result of Action
The result of the action of 5’-O-DMT-2’-O-TBDMS-Ac-rC is the inhibition of DNA replication . This can lead to the death of rapidly dividing cells, such as cancer cells, as they rely heavily on DNA replication for their growth and proliferation . Therefore, this compound has potential applications in the development of antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-TBDMS-Ac-rC involves multiple steps, starting with the protection of the hydroxyl groups at the 2’ and 5’ positions. The 2’-hydroxyl group is protected with a TBDMS group, while the 5’-hydroxyl group is protected with a DMT group. The acetyl group is introduced to protect the amino group of the cytidine base .
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-O-TBDMS-Ac-rC typically involves automated solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-O-TBDMS-Ac-rC undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.
Substitution Reactions: Involving the nucleophilic attack on the protected nucleoside.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for DMT removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions are the deprotected nucleosides, which can be further utilized in the synthesis of oligonucleotides .
Scientific Research Applications
5’-O-DMT-2’-O-TBDMS-Ac-rC is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified oligonucleotides
Biology: In the study of nucleic acid interactions and functions
Medicine: For the development of therapeutic oligonucleotides and gene therapy applications
Industry: In the production of synthetic RNA and DNA for various applications
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-2’-O-TBDMS-rU: Another modified nucleoside with similar protecting groups.
5’-O-DMT-2’-O-TBDMS-rA: A modified adenosine nucleoside.
5’-O-DMT-2’-O-TBDMS-rG: A modified guanosine nucleoside.
Uniqueness
5’-O-DMT-2’-O-TBDMS-Ac-rC is unique due to its specific combination of protecting groups and its application in the synthesis of cytidine-containing oligonucleotides. This makes it particularly valuable in the study and development of RNA-based therapeutics .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWPAYPCFTQHK-HYGOWAQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N3O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456433 |
Source
|
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121058-85-3 |
Source
|
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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